molecular formula C15H15ClN4 B3508667 6-chloro-5,7-dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine

6-chloro-5,7-dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3508667
M. Wt: 286.76 g/mol
InChI Key: WPJADYVSERYNSL-UHFFFAOYSA-N
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Description

The compound “6-chloro-5,7-dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine” belongs to a class of compounds known as triazolopyrimidines . These are heterocyclic compounds containing a triazole ring fused with a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines involves a triazole ring fused with a pyrimidine ring . The specific compound you mentioned also has additional functional groups, including a phenylethyl group and chlorine and methyl substituents .


Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions. For example, they can coordinate with metal ions in different ways, such as bridging bidentate and non-bridging monodentate .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of electron-withdrawing groups can facilitate the opening of the ring in certain reactions .

Mechanism of Action

The mechanism of action of triazolopyrimidines can vary depending on their specific structure and the target they interact with. Some triazolopyrimidines have been found to inhibit cyclin-dependent kinases, which are important targets for cancer treatment .

Future Directions

Triazolopyrimidines are a focus of ongoing research due to their presence in a variety of biologically active compounds . Future research may explore new synthetic methods and potential applications in pharmaceuticals .

Properties

IUPAC Name

6-chloro-5,7-dimethyl-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4/c1-10-14(16)11(2)20-15(17-10)18-13(19-20)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJADYVSERYNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)CCC3=CC=CC=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-5,7-dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-chloro-5,7-dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
6-chloro-5,7-dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
6-chloro-5,7-dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
6-chloro-5,7-dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
6-chloro-5,7-dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine

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